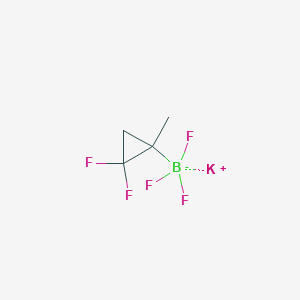

Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is a compound that falls within the broader class of potassium organotrifluoroborates, which are of significant interest in organic synthesis due to their stability and reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. These compounds serve as versatile intermediates for the introduction of organoboron moieties into organic molecules, which can be further transformed into a wide range of functional groups .

Synthesis Analysis

The synthesis of potassium organotrifluoroborates typically involves the introduction of a trifluoroborate group into organic substrates. For example, potassium β-trifluoroboratoamides are synthesized via an asymmetric copper-catalyzed 1,4-addition of diboron reagents to α,β-unsaturated amides, yielding products with high enantiomeric ratios . Similarly, potassium Boc-protected aminomethyltrifluoroborate is synthesized through a "one-pot" process, demonstrating the efficiency of these synthetic methods . An improved synthesis of potassium (trifluoromethyl)trifluoroborate has also been developed, showcasing the scalability and high yield of these processes . These methods highlight the advancements in the synthesis of potassium organotrifluoroborates, which are crucial for the generation of compounds like this compound.

Molecular Structure Analysis

The molecular structure of potassium organotrifluoroborates is characterized by the presence of a trifluoroborate group attached to an organic moiety. The stability of these compounds is attributed to the strong boron-fluorine bonds. The crystalline nature of some derivatives, such as potassium alkynyltrifluoroborates, allows for easy handling and storage, which is beneficial for their use in combinatorial chemistry . The structure of potassium tricyanofluoroborate has been elucidated using various spectroscopic techniques, further contributing to our understanding of these compounds .

Chemical Reactions Analysis

Potassium organotrifluoroborates are highly reactive in cross-coupling reactions. The enantioenriched potassium β-trifluoroboratoamides, for instance, can be cross-coupled with aryl and heteroaryl chlorides with complete stereochemical fidelity . Potassium Boc-protected aminomethyltrifluoroborate also participates in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides . Additionally, potassium alkynyltrifluoroborates can be used in palladium-catalyzed cross-coupling reactions with aryl halides or triflates . These reactions demonstrate the versatility and utility of potassium organotrifluoroborates in modern synthetic chemistry.

Physical and Chemical Properties Analysis

Potassium organotrifluoroborates exhibit a range of physical and chemical properties that make them valuable in organic synthesis. They are generally stable to air and moisture, which simplifies their handling and storage . The reactivity of these compounds with various nucleophiles and electrophiles, as well as their ability to undergo transformations under mild conditions, is a testament to their chemical robustness . For example, the selective hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate can lead to either the (Z)- or (E)-isomer of β-trifluoromethylstyrenes, showcasing the control over chemical selectivity . The physical properties, such as solubility and crystallinity, also play a crucial role in their application in various chemical reactions .

Scientific Research Applications

Synthesis of Aryl and Heteroaryl Compounds : Katz, Lapointe, and Dinsmore (2009) developed a bench-stable potassium trifluoroborate enol ether reagent suitable for incorporating 2,2-difluoroenolethers into aryl and heteroaryl systems via palladium-mediated cross-coupling with suitable halide coupling partners (Katz, Lapointe, & Dinsmore, 2009).

Preparation and Characterization : Pawelke (1988) prepared Potassium-bis(trifluoromethyl)amino trifluoroborate from perfluoroazapropene, potassium fluoride, and boron trifluoride in acetonitrile, characterizing it using elemental analyses, NMR, and IR spectra (Pawelke, 1988).

Synthesis of β-Trifluoromethylstyrenes : Ramachandran and Mitsuhashi (2015) described a Pd-catalyzed hydrogenation of potassium trifluoroprop-1-yn-1-yl trifluoroborate, yielding either the (Z)- or (E)-isomer of the vinylborate in high purity. This process allows for the synthesis of various β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).

Suzuki Cross-Coupling Reactions : Molander and Rivero (2002) explored the palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates, resulting in a variety of functionalized compounds. These trifluoroborates are stable solids that can be stored indefinitely (Molander & Rivero, 2002).

Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate : An improved synthesis method for potassium (trifluoromethyl)trifluoroborate was developed by Molander and Hoag (2003), demonstrating its potential as a valuable reagent in organic synthesis (Molander & Hoag, 2003).

Cyclopropyl Substitution in Aryl Bromides : Fang, Yan, and Deng (2004) developed a method for the stereospecific cyclopropanation of alkenylboronic esters, followed by Suzuki-Miyaura cross-coupling reactions with aryl bromides. This method is useful for synthesizing enantiomerically pure cyclopropanes (Fang, Yan, & Deng, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that organoboron compounds like this are often used in carbon-carbon bond forming reactions .

Mode of Action

Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group from boron to palladium .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it could be involved in the synthesis of complex organic molecules .

Result of Action

The result of this compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which could have various applications in fields like medicinal chemistry and materials science.

properties

IUPAC Name |

potassium;(2,2-difluoro-1-methylcyclopropyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BF5.K/c1-3(5(8,9)10)2-4(3,6)7;/h2H2,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDUOZHWPQEBDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1(CC1(F)F)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BF5K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2416056-34-1 |

Source

|

| Record name | potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

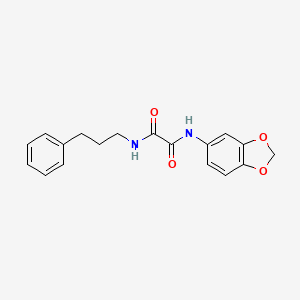

![2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3001878.png)

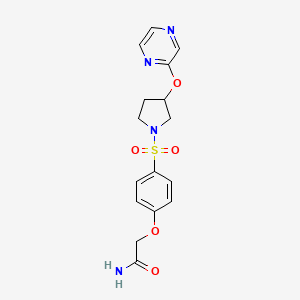

![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)

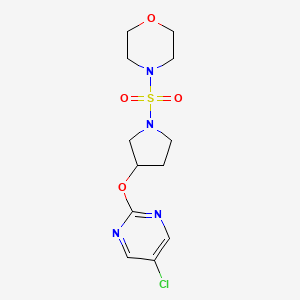

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)

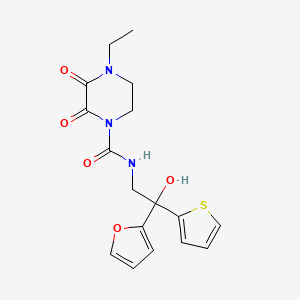

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)